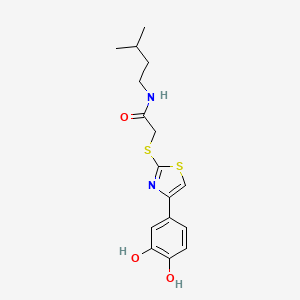

2-((4-(3,4-dihydroxyphenyl)thiazol-2-yl)thio)-N-isopentylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact molecular structure and the conditions under which it’s reacted. The hydroxyl groups could potentially be involved in reactions such as esterification or ether formation. The thiazole ring might undergo reactions such as electrophilic aromatic substitution .Scientific Research Applications

Optoelectronic Properties

Research into thiazole-based compounds, such as the synthesis of thiazole-containing monomers for conducting polymers, has shown promising optoelectronic properties. These properties include satisfactory switching times and appropriate optical contrast, indicating potential applications in electronic devices and optical materials (Camurlu & Guven, 2015).

Antimicrobial and Hemolytic Activity

Thiazole derivatives have been synthesized and evaluated for antimicrobial and hemolytic activities, with some compounds displaying significant activity against selected microbial species. This suggests a potential for developing new antimicrobial agents from thiazole-based compounds (Gul et al., 2017).

Anticancer Activity

Several studies have focused on the synthesis of thiazole derivatives with potential anticancer activities. Compounds bearing different heterocyclic ring systems have been screened against human tumor cell lines, with some showing considerable activity. This highlights the potential of thiazole derivatives in anticancer drug development (Yurttaş et al., 2015).

COX Inhibitory Activity

Thiazole derivatives have also been investigated for their cyclooxygenase (COX) inhibitory activities. Some compounds exhibited strong inhibitory activity on COX-2 enzyme, indicating potential therapeutic applications in inflammation and cancer treatment (Ertas et al., 2022).

Antimicrobial Agents

New series of thiazole derivatives have demonstrated promising antimicrobial activity against a range of bacteria and fungi, suggesting their potential as novel antimicrobial agents (Chaaban et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Without more specific information, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific information or safety data sheets for this compound, it’s difficult to provide a detailed analysis of its safety and hazards.

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies on its properties and effects. If it shows promise as a drug, for example, future research could involve more detailed studies of its mechanism of action, toxicity, and efficacy in preclinical and clinical trials .

properties

IUPAC Name |

2-[[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(3-methylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S2/c1-10(2)5-6-17-15(21)9-23-16-18-12(8-22-16)11-3-4-13(19)14(20)7-11/h3-4,7-8,10,19-20H,5-6,9H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYRQTFEPBEVDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CSC1=NC(=CS1)C2=CC(=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorobenzyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2809714.png)

![Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2809719.png)

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 4-bromobenzenecarboxylate](/img/structure/B2809723.png)

![3-Methyl-octahydropyrrolo[1,2-a]piperazine](/img/structure/B2809726.png)

![2-(4-Bromobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2809727.png)

![Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2809731.png)

![2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2809734.png)

![3-(2,6-dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2809735.png)

![N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2809736.png)